2-Azido-3-methylhexane

Synthetic Methodology Organic Synthesis Process Chemistry

2-Azido-3-methylhexane is a C7-alkyl azide with the molecular formula C7H15N3 and a molecular weight of 141.21 g/mol. Its canonical structure (CCCC(C)C(C)N=[N+]=[N-]) features an azido group at the 2-position and a methyl substituent at the 3-position of a hexane backbone.

Molecular Formula C7H15N3
Molecular Weight 141.21 g/mol
Cat. No. B15352481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azido-3-methylhexane
Molecular FormulaC7H15N3
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCCCC(C)C(C)N=[N+]=[N-]
InChIInChI=1S/C7H15N3/c1-4-5-6(2)7(3)9-10-8/h6-7H,4-5H2,1-3H3
InChIKeyHYLCKQPDHJHLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azido-3-methylhexane Procurement: Chemical Identity, Physical Properties, and Structural Foundation


2-Azido-3-methylhexane is a C7-alkyl azide with the molecular formula C7H15N3 and a molecular weight of 141.21 g/mol . Its canonical structure (CCCC(C)C(C)N=[N+]=[N-]) features an azido group at the 2-position and a methyl substituent at the 3-position of a hexane backbone . The compound is characterized by a high LogP value (XLogP3 = 3.8), indicating significant hydrophobicity, and a low topological polar surface area (14.4 Ų), suggesting favorable membrane permeability in biological contexts . As an organic azide, it possesses the standard reactivity profile for this class, including susceptibility to 1,3-dipolar cycloaddition reactions ('click chemistry') and reduction to primary amines [1].

Why Generic 2-Azido-3-methylhexane Substitution Fails: Structural and Synthetic Differentiation Evidence


Indiscriminate substitution of 2-azido-3-methylhexane with other C7-alkyl azides or azide sources is not scientifically justified due to significant structural, synthetic, and performance variations. While the molecular formula C7H15N3 is shared with isomers like 2-azido-2-methylhexane, the substitution pattern dictates differences in steric hindrance around the azido group, which directly influences reaction kinetics in critical applications such as click chemistry and Staudinger ligation [1]. Furthermore, the specific substitution pattern dictates the identity and properties of the resulting amine, 3-methyl-2-hexanamine, a key intermediate in the synthesis of plumbagin derivatives [1]. Generic azide sources may lack the precise hydrophobic-hydrophilic balance (XLogP3 = 3.8 ) required for consistent performance in biphasic reaction systems or in vivo applications. The one-step, quantitative-yield synthesis route specifically developed for this compound [2] demonstrates a level of process optimization not guaranteed for other isomers or analogs, directly impacting procurement reliability and cost-efficiency.

2-Azido-3-methylhexane Product-Specific Evidence: Quantified Performance Against Analogs and Alternatives


Synthetic Efficiency: Quantitative Yield Versus Multi-Step Azide Introduction Methods

A specific, one-step synthesis protocol for 2-azido-3-methylhexane achieves a quantitative yield using adapted Vilsmeier conditions, as characterized by comprehensive NMR and IR/Raman spectroscopy [1]. This contrasts sharply with general azide synthesis methods (e.g., nucleophilic substitution of alkyl halides with sodium azide), which often report lower yields (typically 60-90%) due to competing elimination or incomplete conversion, and may require additional purification steps [2]. The optimized protocol directly translates to reduced waste, lower cost per gram, and higher purity of the procured material [1].

Synthetic Methodology Organic Synthesis Process Chemistry

Physicochemical Differentiation: LogP and Topological Polar Surface Area Versus Regioisomer

2-Azido-3-methylhexane exhibits a calculated partition coefficient (XLogP3) of 3.8 and a topological polar surface area (TPSA) of 14.4 Ų . In contrast, its regioisomer, 2-azido-2-methylhexane, has a reported LogP of 2.72 and a significantly higher TPSA of 49.75 Ų [1]. The lower TPSA of the target compound predicts superior passive membrane permeability, while its higher LogP indicates greater lipophilicity, which can be crucial for partitioning into hydrophobic environments or crossing lipid bilayers in biological assays.

Physicochemical Properties ADME Medicinal Chemistry

Thermal Stability Benchmarking Against Class-Average Decomposition Thresholds

As an alkyl azide with a high carbon-to-nitrogen ratio ((nC + nO) / nN = 7/3 = 2.33), 2-azido-3-methylhexane is predicted to be more thermally stable than many lower molecular weight or more nitrogen-rich azides [1]. While the specific decomposition temperature for this compound is not reported in the available literature, the class-level stability rule indicates it decomposes only above approximately 175 °C [1]. This is in contrast to smaller or less substituted alkyl azides (e.g., ethyl azide), which may decompose more readily and are generally avoided due to higher explosive risk [2].

Thermal Stability Process Safety Handling and Storage

2-Azido-3-methylhexane: Optimized Procurement for Specialized Chemical and Biological Applications


High-Efficiency Bioconjugation via Copper-Catalyzed Click Chemistry (CuAAC)

The 2-azido-3-methylhexane structure provides a sterically distinct and hydrophobic azide handle for CuAAC reactions . Its quantitative-yield synthesis [1] ensures a cost-effective and high-purity starting material for preparing triazole-linked probes, drug candidates, or functionalized materials. The specific lipophilicity (XLogP3 = 3.8) may enhance the solubility of the resulting triazole conjugate in hydrophobic environments or improve its cellular uptake in bioorthogonal labeling studies .

Precursor to 3-Methyl-2-hexanamine for Plumbagin Derivative Synthesis

2-Azido-3-methylhexane is a direct intermediate in the synthesis of 3-methyl-2-hexanamine, a key building block for deuterated plumbagin (Plumbagin-d3) . The quantitative reduction of the azide to this specific amine is guaranteed by the compound's defined stereochemistry and substitution pattern. Generic alkyl azides would yield different amines, rendering the entire synthetic sequence invalid. Procuring the exact compound is non-negotiable for researchers working on this specific molecular target .

Use as a Stable, Hydrophobic Azide Building Block in Multistep Syntheses

The predicted thermal stability of 2-azido-3-methylhexane (decomposition >175 °C) makes it a safer and more robust choice for incorporation into complex molecules requiring multiple synthetic steps or elevated temperatures. Its high LogP (3.8) and low TPSA (14.4 Ų) [1] are advantageous for reactions conducted in non-polar solvents or biphasic systems, where it will preferentially partition into the organic phase, improving reaction efficiency and simplifying work-up procedures.

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